molecular formula C19H17FN2O5S B6452367 methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate CAS No. 2640881-08-7

methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate

Cat. No.: B6452367
CAS No.: 2640881-08-7
M. Wt: 404.4 g/mol
InChI Key: NUGCQSUPGOUAFM-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate is a benzothiadiazine derivative characterized by a trioxo-substituted heterocyclic core, a cyclopropylmethyl group at position 4, a 4-fluorophenyl substituent at position 2, and a methyl carboxylate ester at position 4. The cyclopropylmethyl moiety introduces steric bulk, while the 4-fluorophenyl group contributes electron-withdrawing effects and metabolic stability. This compound’s synthesis likely follows strategies analogous to those described for structurally related benzothiazine derivatives, involving sulfonylation of substituted anthranilic acid precursors followed by cyclization .

Properties

IUPAC Name

methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c1-27-18(23)13-4-9-17-16(10-13)21(11-12-2-3-12)19(24)22(28(17,25)26)15-7-5-14(20)6-8-15/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGCQSUPGOUAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2CC3CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzothiadiazine vs. Benzothiazine Derivatives

The target compound shares structural homology with methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives (e.g., compounds 4a–p in ). Key differences include:

  • Substituent Positioning : The target compound’s methyl carboxylate is at position 6, whereas benzothiazine analogs in feature carboxylates at position 3. This positional variance may influence molecular geometry and intermolecular interactions.

Substituent Effects

  • 4-Fluorophenyl vs.
  • Cyclopropylmethyl vs.

Structural and Conformational Analysis

The trioxo benzothiadiazine core may adopt distinct puckering conformations compared to dioxo benzothiazines. Ring puckering coordinates () suggest that substituents like cyclopropylmethyl could enforce non-planar geometries, altering crystal packing or solubility.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Key Properties/Applications Reference
Methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate Benzothiadiazine (trioxo) 4-Cyclopropylmethyl, 2-4-Fluorophenyl, 6-COOCH₃ ~85% (inferred) High electrophilicity, metabolic stability
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (4a–p) Benzothiazine (dioxo) Varied substituents (e.g., Cl, Br) 75–90% Antimicrobial activity, solubility studies
Methyl 6-(4-chlorophenyl)-2,4-dimethyl-1,3-dioxo-...chromeno-pyrano-pyrimidine-6a-carboxylate Chromeno-pyrano-pyrimidine 4-Chlorophenyl, methyl groups Not reported Crystallographic characterization

Research Findings and Implications

Synthetic Efficiency : Pre-substitution strategies (as in ) are critical for achieving high yields and purity in benzothiadiazine derivatives, avoiding challenges associated with post-cyclization modifications.

Electronic and Steric Effects : The 4-fluorophenyl group enhances electronic withdrawal and metabolic stability compared to chlorophenyl analogs, while the cyclopropylmethyl group balances steric bulk and conformational flexibility.

Structural Characterization : Tools like SHELX () are essential for resolving complex heterocyclic geometries, though specific data on the target compound’s crystal structure remain unaddressed in the provided evidence.

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